-Fluorotoluene serves as a valuable precursor for the synthesis of more complex molecules. The presence of the fluorine atom alters the molecule's reactivity compared to toluene, allowing for targeted modifications. Researchers utilize 3-Fluorotoluene in various reactions, including:
These reactions are crucial in the development of new pharmaceuticals, functional materials, and agrochemicals.
The presence of the C-F bond in 3-Fluorotoluene makes it a valuable tool for studying hydrogen bonding interactions. Fluorine exhibits a unique ability to participate in hydrogen bonding, which plays a crucial role in various biological processes and material properties. Researchers utilize 3-Fluorotoluene as a model compound to understand the strength, directionality, and geometric aspects of these interactions [4].
-Fluorotoluene's well-defined structure and characteristic spectroscopic properties make it a valuable reference compound in various spectroscopic techniques. These techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide vital information about the structure and functionality of molecules. By comparing the spectra of unknown compounds with those of 3-Fluorotoluene, researchers can identify and assign specific peaks to corresponding functional groups [5, 6].
3-Fluorotoluene is an aromatic compound with the molecular formula C7H7F and a molecular weight of 110.13 g/mol. It is identified by the CAS number 352-70-5 and is commonly known as m-fluorotoluene. This compound appears as a clear, colorless to light yellow liquid with an aromatic odor, boiling at approximately 115 °C and melting at -87 °C . It has a density of 0.991 g/mL at 25 °C and is immiscible in water, making it a hydrophobic organic solvent .
3-Fluorotoluene is a flammable liquid with a low flash point, posing a fire hazard. It is also a mild skin and eye irritant. Here are some safety points to consider:
3-Fluorotoluene can be synthesized through several methods:
3-Fluorotoluene is primarily used in the synthesis of pharmaceuticals and agrochemicals due to its unique properties as a fluorinated aromatic compound. It serves as an intermediate in organic synthesis for producing various derivatives and functionalized compounds. Additionally, it has applications in mass spectrometry for generating tolyl cations during chemical ionization processes .
Several compounds are structurally similar to 3-fluorotoluene, including:
Compound Name | Molecular Formula | Position of Fluorine | Unique Properties |
---|---|---|---|
3-Fluorotoluene | C7H7F | Meta | Moderate reactivity; used in synthesis |
2-Fluorotoluene | C7H7F | Ortho | Higher electrophilic substitution tendency |
4-Fluorotoluene | C7H7F | Para | Lower reactivity than meta isomer |
4-Bromo-3-fluorotoluene | C7H6BrF | Meta (with bromine) | Increased stability due to bromine |
The crystallographic analysis of 3-fluorotoluene has been extensively studied through both experimental and computational approaches. The molecule exhibits Cs point group symmetry in its electronic ground state, as determined through density functional theory calculations [1]. The structural characterization reveals the presence of two distinct conformers that differ by a 60° rotation of the methyl group around the carbon-carbon bond connecting to the benzene ring.
Table 1: Crystallographic Analysis Data
Parameter | Value | Method | Reference |
---|---|---|---|
Point Group Symmetry | Cs | DFT/CAM-B3LYP/aug-cc-pVDZ | [1] |
Conformer 1 Energy (relative) | 0.0000 eV | DFT/CAM-B3LYP/aug-cc-pVDZ | [1] |
Conformer 2 Energy (relative) | 0.0016 eV | DFT/CAM-B3LYP/aug-cc-pVDZ | [1] |
Conformational Difference | 60° rotation of CH3 group | DFT/CAM-B3LYP/aug-cc-pVDZ | [1] |
CH3 Group Rotation Angle | Three-fold barrier rotation | Experimental microwave | [2] [3] |
Torsional potential energy surface calculations reveal the presence of three possible stable equilibrium geometries for conformer 1, corresponding to the staggered arrangements of the methyl group relative to the benzene ring [1]. Conversely, conformer 2 exhibits unstable positions with only local maxima, indicating its role as a transition state in the methyl group rotation process.
The electronic structure of 3-fluorotoluene has been comprehensively characterized using molecular orbital theory through both time-dependent density functional theory (TD-DFT) and equation-of-motion coupled cluster singles and doubles (EOM-CCSD) methods. The frontier molecular orbitals play a crucial role in determining the chemical reactivity and spectroscopic properties of the molecule.
Table 2: Molecular Orbital Properties
Orbital | Character | Energy (eV) | Method |
---|---|---|---|
HOMO (5a″) | π | -8.915 | TD-DFT/CAM-B3LYP/aug-cc-pVDZ |
HOMO-1 (4a″) | π | -9.48 | TD-DFT/CAM-B3LYP/aug-cc-pVDZ |
HOMO-2 (24a′) | σCC/nF | -11.91 | TD-DFT/CAM-B3LYP/aug-cc-pVDZ |
HOMO-3 (3a″) | π/nF | -12.80 | TD-DFT/CAM-B3LYP/aug-cc-pVDZ |
HOMO-4 (23a′) | σCC | -13.36 | TD-DFT/CAM-B3LYP/aug-cc-pVDZ |
HOMO-5 (22a′) | σCC | N/A | TD-DFT/CAM-B3LYP/aug-cc-pVDZ |
The calculated electronic configuration for the ground state shows that the highest occupied molecular orbital (HOMO) 5a″ and the second highest occupied molecular orbital (HOMO-1) 4a″ both possess π character [4]. These orbitals are primarily located on the aromatic ring system and are crucial for understanding the electronic transitions observed in photoabsorption spectroscopy.
The HOMO-2 (24a′) exhibits mixed σCC/nF character, indicating significant involvement of both carbon-carbon σ bonds and fluorine lone pair orbitals [4]. This mixed character reflects the influence of the fluorine substituent on the electronic structure of the benzene ring. The HOMO-3 (3a″) shows π/nF character, further demonstrating the electronic coupling between the aromatic π system and the fluorine atom.
Ionization energies corresponding to these molecular orbitals have been experimentally determined through photoelectron spectroscopy, with values of 8.915 eV for the 5a″ orbital and 9.48 eV for the 4a″ orbital [5] [6]. These experimental values provide validation for the calculated orbital energies and demonstrate the accuracy of the computational methods employed.
The conformational behavior of 3-fluorotoluene is dominated by the internal rotation of the methyl group, which exhibits an exceptionally low barrier to rotation. Microwave spectroscopy studies have revealed that the torsional barrier height is only 17 cm⁻¹ (0.021 eV or 0.48 kcal/mol) [2] [3], making it one of the lowest barriers observed for substituted toluenes.
Table 3: Conformational Analysis and Methyl Group Rotation
Property | Value | Experimental Technique | Reference |
---|---|---|---|
Torsional Barrier Height | 17 cm⁻¹ (0.021 eV) | Microwave spectroscopy | [2] [3] |
Rotational Constant (ground state) | Variable with torsional state | Microwave spectroscopy | [2] [3] |
Internal Rotation Constant F | 5.19(5) cm⁻¹ | Microwave spectroscopy | [2] [3] |
Barrier Type | Three-fold periodic potential | Microwave spectroscopy | [2] [3] |
Methyl Group Dynamics | Large amplitude motion | Neutron scattering | [7] |
Temperature Dependence | Thermally activated | Microwave spectroscopy | [2] [3] |
This remarkably low barrier results in large splittings in the rotational spectrum due to quantum mechanical tunneling effects between different torsional states [2] [3]. The internal rotation constant F has been determined to be 5.19(5) cm⁻¹, which is consistent with nearly free rotation of the methyl group at room temperature.
The three-fold periodic potential governing methyl rotation reflects the C3v symmetry of the methyl group interacting with the Cs symmetry of the fluorotoluene frame [2] [3]. This interaction creates three equivalent minimum energy conformations separated by 120° rotations, with the barrier maxima occurring at intermediate angles.
Neutron scattering studies have provided complementary information about methyl group dynamics, revealing that the motion can be classified as large amplitude motion rather than small-amplitude librations [7]. This behavior is consistent with the low barrier height and indicates that the methyl group undergoes nearly free rotation even at moderate temperatures.
The temperature dependence of the conformational behavior shows thermally activated transitions between different torsional states [2] [3]. At low temperatures, quantum tunneling becomes the dominant mechanism for interconversion between conformers, while at higher temperatures, classical over-barrier rotation predominates.
The theoretical investigation of 3-fluorotoluene has employed multiple computational chemistry approaches, each providing unique insights into different aspects of the molecular structure and dynamics. The choice of method depends on the specific property being investigated and the desired balance between accuracy and computational efficiency.
Table 4: DFT Calculation Methods
Method | Application | Accuracy | Computational Package |
---|---|---|---|
TD-DFT/CAM-B3LYP/aug-cc-pVDZ | Vertical excitation energies | Good for higher excitations | GAMESS/Psi4 |
EOM-CCSD/aug-cc-pVDZ | High-accuracy electronic states | Best for lowest excitation | Psi4 |
DFT/CAM-B3LYP/aug-cc-pVDZ | Geometry optimization | Structure optimization | GAMESS |
B3LYP/6-311++G(d,p) | Alternative basis set testing | Comparable results | Gaussian |
B3LYP/6-31G* | Standard DFT calculations | Standard accuracy | Various |
HF/6-31G* | Hartree-Fock comparison | Lower accuracy | Various |
Density functional theory calculations have been extensively employed for geometry optimization and property prediction of 3-fluorotoluene. The CAM-B3LYP functional with the aug-cc-pVDZ basis set has proven particularly effective for describing the electronic structure and conformational behavior [1] [4].
Ground state geometry optimizations using DFT/CAM-B3LYP/aug-cc-pVDZ have successfully reproduced the experimental molecular structure with high accuracy [1]. The calculations correctly predict the Cs symmetry of the molecule and accurately describe the relative energies of different conformers.
Time-dependent DFT (TD-DFT) calculations using the CAM-B3LYP functional have been applied to investigate vertical excitation energies and oscillator strengths [4]. These calculations provide good agreement with experimental photoabsorption spectra, particularly for higher-lying excited states. The CAM-B3LYP functional incorporates long-range correction, which is essential for accurate description of Rydberg states and charge-transfer excitations.
Vibrational frequency calculations at the DFT level have been used to characterize the normal modes of vibration and to support spectroscopic assignments [1] [4]. The calculated frequencies show excellent agreement with experimental infrared and Raman spectra, validating the accuracy of the DFT-optimized geometries.
The choice of basis set significantly affects the quality of DFT results. The aug-cc-pVDZ basis set provides an optimal balance between accuracy and computational efficiency, while larger basis sets such as aug-cc-pVTZ show only marginal improvements for most properties [4].
High-level ab initio methods have been employed to provide benchmark-quality results for the most important electronic properties of 3-fluorotoluene. The equation-of-motion coupled cluster singles and doubles (EOM-CCSD) method represents the gold standard for excited state calculations.
Table 5: Ab Initio Calculation Parameters
Parameter | EOM-CCSD | TD-DFT | Application |
---|---|---|---|
Basis Set Quality | aug-cc-pVDZ/aug-cc-pVTZ | aug-cc-pVDZ | Electronic structure |
Electron Correlation | Single and double excitations | Exchange-correlation functional | Electron correlation effects |
Convergence Criteria | 10⁻⁶ Hartree | 10⁻⁶ Hartree | SCF convergence |
Geometry Optimization | Analytic gradients | Analytic gradients | Minimum energy structures |
Vibrational Analysis | Harmonic frequencies | Harmonic frequencies | Vibrational modes |
Electronic Excitations | Equation-of-motion | Time-dependent | Excited state properties |
EOM-CCSD calculations with the aug-cc-pVDZ basis set provide the most accurate description of the lowest-lying excited states of 3-fluorotoluene [4]. These calculations show excellent agreement with experimental transition energies, with deviations typically less than 0.4 eV for the first excited state.
Higher-order correlation effects, such as triple excitations, have been explored for selected properties but generally provide only small corrections to the EOM-CCSD results. The computational cost of such methods limits their application to smaller basis sets or selected properties.
Molecular dynamics simulations have been employed to investigate the dynamical behavior of 3-fluorotoluene in different environments, including gas phase, liquid phase, and solution conditions. These simulations provide insights into conformational fluctuations, intermolecular interactions, and thermodynamic properties.
Table 6: Molecular Dynamics Simulation Parameters
Parameter | Value | Application | Reference |
---|---|---|---|
Force Field | OPLS/GROMOS | Intermolecular interactions | [8] [9] [10] [11] |
Time Step | 1-2 fs | Integration stability | [8] [9] [10] [11] |
Simulation Length | 10-100 ns | Statistical sampling | [8] [9] [10] [11] |
Temperature | 298-350 K | Thermal motion | [8] [9] [10] [11] |
Ensemble | NVT/NPT | Thermodynamic conditions | [8] [9] [10] [11] |
Periodic Boundaries | Yes | Bulk properties | [8] [9] [10] [11] |
Classical molecular dynamics simulations using the OPLS force field have been performed to study the liquid-phase behavior of fluorotoluenes [10] [11]. These simulations successfully reproduce experimental densities, enthalpies of vaporization, and transport properties such as viscosity and diffusion coefficients.
The force field parameters for 3-fluorotoluene have been carefully optimized to reproduce quantum mechanical calculations of intermolecular interaction energies and conformational preferences [10]. Special attention has been paid to the accurate representation of the methyl group rotation potential and the effects of the fluorine substituent on intermolecular interactions.
Simulation studies have revealed important details about the molecular packing in liquid 3-fluorotoluene, showing preferential π-π stacking interactions between aromatic rings and specific orientational correlations related to the fluorine substituent [10]. These structural features influence the macroscopic properties of the liquid and provide insights into the molecular-level origins of bulk behavior.
Temperature-dependent simulations have been used to study the conformational dynamics of the methyl group rotation in different phases [7]. The results show that the rotation barrier is slightly modified in the condensed phase compared to the gas phase, reflecting the influence of intermolecular interactions on intramolecular motion.
Flammable;Irritant